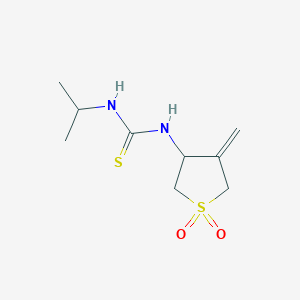

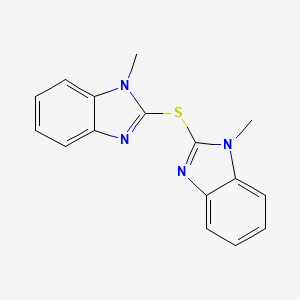

![molecular formula C16H17N5O3 B5553786 6-甲基-N-{[5-(四氢-2-呋喃基)-1,2,4-恶二唑-3-基]甲基}咪唑并[1,2-a]吡啶-2-甲酰胺](/img/structure/B5553786.png)

6-甲基-N-{[5-(四氢-2-呋喃基)-1,2,4-恶二唑-3-基]甲基}咪唑并[1,2-a]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step reactions, starting with the bromination of furan derivatives, followed by condensation and coupling reactions. One approach detailed the synthesis of a related compound, 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, through steps including bromination, condensation, Suzuki coupling, and hydrogenation (Ismail et al., 2004). These methodologies can be adapted for the synthesis of 6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide, with modifications to incorporate the oxadiazolyl and tetrahydrofuran groups.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and MS, alongside X-ray diffraction for crystallographic analysis. For instance, the structure of a similar compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was confirmed by these methods, and density functional theory (DFT) was employed for further conformational analysis, showing consistency between the DFT-optimized structure and the X-ray diffraction data (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including nucleophilic addition, cycloaddition, and ring transformations. For example, the reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate led to the formation of fully substituted furans (Pan et al., 2010). These reaction pathways could be relevant for functionalizing the 6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide molecule.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical and biological studies. These properties can be inferred from related compounds within the same chemical class. For example, the synthesis and characterization of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines provided insights into their physical properties, which are essential for their activity as antirhinovirus agents (Hamdouchi et al., 1999).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including reactivity, stability, and interactions with biological targets, are determined by their molecular structure. Studies on similar compounds, such as the exploration of antiprotozoal activity of bis-benzamidino imidazo[1,2-a]pyridines, provide a foundation for understanding the chemical behavior of these molecules (Ismail et al., 2008).

科学研究应用

抗原生动物应用

相关咪唑并[1,2-a]吡啶衍生物的一项重要应用是它们作为抗原生动物剂的潜力。例如,双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶已被合成并测试了它们对布氏锥虫罗得西亚种和恶性疟原虫的活性。一些衍生物表现出有效的体外活性,对布氏锥虫罗得西亚种的 IC(50) 值低至 1 nM,对恶性疟原虫的 IC(50) 值低至 14 nM。这些化合物还在锥虫病 STIB900 小鼠模型中表现出优异的体内活性,表明它们有潜力开发成抗原生动物药物 (Ismail 等,2004)。

合成和结构修饰

研究重点关注咪唑并[1,2-a]嘧啶衍生物的系统结构修饰,以减少药物开发中的一个挑战——醛氧化酶 (AO) 介导的代谢。改变杂环或阻断反应位点是已显示出有望减少 AO 代谢的策略,这对于改善潜在药物的药代动力学特性至关重要 (Linton 等,2011)。

杂环化合物合成

使用咪唑并[1,2-a]吡啶衍生物作为前体的 novel 杂环化合物合成已被广泛探索。这些努力的目的是创造具有潜在治疗应用的化合物。例如,涉及咪唑并[1,5-a]吡啶卡宾的多组分反应已导致全取代呋喃的发展,展示了咪唑并[1,2-a]吡啶衍生物在有机合成中的多功能性 (Pan 等,2010)。

作用机制

The mechanism of action of this compound would depend on its intended use. Imidazo[1,2-a]pyridine analogues have been studied for their activity against tuberculosis, with some compounds showing significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

未来方向

属性

IUPAC Name |

6-methyl-N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-4-5-14-18-11(9-21(14)8-10)15(22)17-7-13-19-16(24-20-13)12-3-2-6-23-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXJFLZUQHLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NOC(=N3)C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

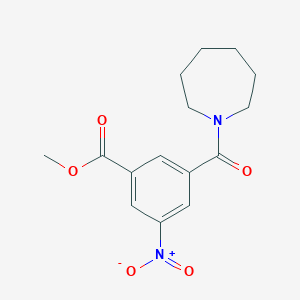

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

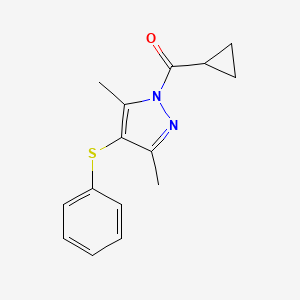

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

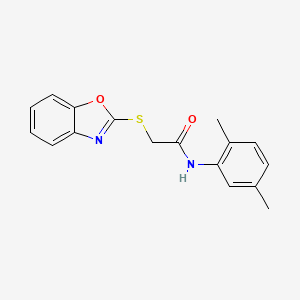

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)